![molecular formula C6H4BrN3 B1520207 3-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 633328-33-3](/img/structure/B1520207.png)
3-Bromo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
3-Bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound that has been studied for its potential use in medicinal chemistry . It is a light yellow solid .
Synthesis Analysis
The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine and its derivatives has been achieved through various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves the condensation of aminopyrazoles with 1,2-diketones in refluxing acetic acid .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrazolo[4,3-b]pyridine is complex and has been studied using various techniques .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-1H-pyrazolo[4,3-b]pyridine have been studied extensively. For instance, it has been used in the synthesis of TRK inhibitors . Other reactions include the nucleophilic displacement of SMe in OKDTA by the C (5) primary amine or C (4) of the pyrazole followed by cyclization to generate the annulated pyridine ring .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include 3-Bromo-1H-pyrazolo[4,3-b]pyridine, have been extensively studied for their biomedical applications . They have been synthesized in various forms, with different substituents at positions N1, C3, C4, C5, and C6 . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Central Nervous System Treatment
Structural analogs of pyrazolo[4,3-b]pyridines are promising substrates for the development of drugs for the treatment of the central nervous system .
Antiviral Applications
These compounds have also been studied for their potential antiviral applications .
Anti-inflammatory Applications
Research has shown that pyrazolo[4,3-b]pyridines can be used in the development of anti-inflammatory drugs .
Antitumor Applications
There is interest in these compounds for their potential use in antitumor treatments .
Cardiovascular Applications
Studies have also explored the use of pyrazolo[4,3-b]pyridines in the treatment of cardiovascular diseases .
Antibacterial Applications
These compounds have been studied for their potential antibacterial applications .
Hormone Antagonist Applications
Pyrazolo[4,3-b]pyridines have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNKFXWUFUOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671930 | |
Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
633328-33-3 | |
Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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